3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
説明
This compound is a structurally complex heterocyclic molecule featuring a fused thieno[3,2-e]pyridine core substituted with a thiophen-2-yl group at position 4 and a 3-chloro-2-methylphenyl carboxamide at position 2. Its synthesis likely follows protocols similar to those for related 4-arylthienopyridine carboxamides, involving cyclization of halogenated acetamides with heterocyclic precursors ().
特性
IUPAC Name |
6-amino-N-(3-chloro-2-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2/c1-11-13(23)6-3-7-14(11)25-21(27)20-19(24)18-17(16-9-4-10-28-16)12-5-2-8-15(12)26-22(18)29-20/h3-4,6-7,9-10H,2,5,8,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLSYFZWMYQEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological properties, including its pharmacological effects, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.87 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and chloro-substituted aromatic rings have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial cells.
Anticancer Potential
Studies exploring the anticancer activity of similar compounds suggest that the cyclopentathieno structure may interfere with cellular proliferation pathways. Compounds with this framework have been reported to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and apoptosis. For example, a related compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating promising anticancer potential.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been investigated. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism by which the compound may exert protective effects in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the heterocyclic ring have been explored:
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Methyl group | Enhanced antimicrobial activity |
| 4 | Fluoro group | Increased cytotoxicity against cancer cells |
| Thiophene | Substituents | Improved anti-inflammatory properties |
These modifications indicate that specific substitutions can significantly influence the overall biological efficacy of the compound.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antibacterial properties of a series of thiophene-containing compounds, revealing that those similar to our target compound exhibited a minimum inhibitory concentration (MIC) as low as 8 µg/mL against resistant bacterial strains.
- Anticancer Research : A recent investigation into cyclopentathieno derivatives showed that certain analogs could reduce tumor size in xenograft models by over 50% when administered at therapeutic doses.
- Inflammation Model : In vivo studies using murine models demonstrated that treatment with related compounds resulted in a significant reduction in paw edema, indicating effective anti-inflammatory action.
類似化合物との比較
Key Observations :
- Yield : Substituents on the carboxamide group (e.g., 4-chloro vs. 4-fluoro) significantly impact reaction efficiency. Fluorinated analogs (KuSaSch101) show lower yields, possibly due to electronic effects on cyclization ().
- Thermal Stability : All analogs exhibit melting points <250°C, suggesting moderate thermal stability suitable for pharmaceutical processing.
Physicochemical and Spectral Properties
- Spectral Data :
Table 2: Inferred Bioactivity Comparison
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted pyridine precursors followed by functionalization. Key steps include:
- Cyclopenta-thienopyridine core formation : Reacting 4-phenyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile with chloroacetamide derivatives under basic conditions (e.g., KOH in DMF) at 100°C for 1–2 hours .
- Purification : Column chromatography using petroleum ether/ethyl acetate (1.5:1) or toluene/ethyl acetate gradients yields pure product (37–87% yields) .
- Optimization : Design of Experiments (DoE) principles, as demonstrated in flow-chemistry protocols, can systematically vary temperature, solvent ratios, and catalyst loading to maximize yield and minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH stretches at 3296–3480 cm⁻¹, C≡N at 2215 cm⁻¹, and C=O at 1731 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve structural ambiguities, such as aromatic proton splitting patterns and substituent effects (e.g., thiophene protons at δ 7.2–7.5 ppm) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers ensure compound purity, and what methods validate batch consistency?
Methodological Answer:
- Recrystallization : Ethanol-dioxane (1:2) mixtures yield high-purity crystals .
- Chromatography : TLC (silica gel) with ethyl acetate/hexane eluents monitors reaction progress.
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values within 1 ppm) .
Advanced Research Questions
Q. How is biological activity evaluated, and what assays are suitable for identifying antiplasmodial or cardioprotective effects?
Methodological Answer:
- In vitro antiplasmodial assays : Measure IC₅₀ against Plasmodium falciparum cultures (e.g., SYBR Green I fluorescence-based assays) .
- Cardioprotective models : Use isolated cardiomyocytes or rodent models of ischemia-reperfusion injury to assess anti-hypertrophic effects via Epac1 inhibition, as seen in structurally related thienopyridines .
- Dose-response curves : Validate activity across 0.1–100 µM ranges, with positive controls (e.g., chloroquine for antiplasmodial studies) .
Q. What crystallographic strategies resolve the compound’s 3D structure, and how are data contradictions addressed?
Methodological Answer:
- X-ray diffraction : Single-crystal analysis using SHELX software (SHELXL for refinement) resolves bond lengths and angles. For example, thiophene ring planarity and dihedral angles with the pyridine core .
- Handling contradictions : Cross-validate with DFT calculations (e.g., Gaussian 09) to reconcile experimental vs. theoretical bond parameters. Re-measure crystals at low temperatures to reduce thermal motion artifacts .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
Methodological Answer:
- Orthogonal assays : Confirm antiplasmodial activity with lactate dehydrogenase (LDH) release assays alongside SYBR Green .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell culture media) .
Q. What structure-activity relationship (SAR) strategies improve target selectivity?
Methodological Answer:
- Substituent variation : Compare analogues with fluorophenyl vs. chlorophenyl groups at the carboxamide position to map steric/electronic effects on Epac1 binding .
- Molecular docking : Use AutoDock Vina to predict interactions with Epac1’s cyclic nucleotide-binding domain. Prioritize derivatives with hydrogen bonds to Gln270 or hydrophobic contacts with Leu273 .
Q. What challenges arise in scaling up synthesis, and how can flow chemistry mitigate them?
Methodological Answer:
- Byproduct formation : Scale-up increases side reactions (e.g., hydrolysis of nitrile groups). Use continuous-flow reactors to maintain precise temperature control and reduce reaction times .
- Purification bottlenecks : Replace column chromatography with inline liquid-liquid extraction or crystallization in flow systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
